molecular formula C25H32N4O6S B2699878 4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-48-3

4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2699878
CAS RN: 533870-48-3
M. Wt: 516.61
InChI Key: CBOBPACCQCURLC-UHFFFAOYSA-N
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Description

The compound “4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The 3,5-dimethoxyphenyl group is also found in several natural products and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide and oxadiazole rings, and the introduction of the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups may influence its lipophilicity and thus its behavior in biological systems .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzamide and oxadiazole moieties could potentially undergo a variety of reactions. For example, amides can react with acids or bases, and oxadiazoles can participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and oxadiazole rings could increase its melting point and boiling point, while the dibutylsulfamoyl and 3,5-dimethoxyphenyl groups could affect its solubility .

Safety and Hazards

As with any chemical compound, handling “4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6S/c1-5-7-13-29(14-8-6-2)36(31,32)22-11-9-18(10-12-22)23(30)26-25-28-27-24(35-25)19-15-20(33-3)17-21(16-19)34-4/h9-12,15-17H,5-8,13-14H2,1-4H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOBPACCQCURLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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